2-bromo-5-(bromomethyl)Phenol
Description
Contextualization within Halogenated Phenolic Derivatives
Halogenated phenols are a class of organic compounds that have found extensive applications as synthetic intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. beilstein-journals.org The introduction of halogen atoms to a phenol (B47542) ring can significantly alter its electronic properties and reactivity, providing chemists with versatile tools for molecular construction. The position and nature of the halogen substituents are crucial in determining the compound's behavior in chemical reactions. beilstein-journals.org
In the case of 2-bromo-5-(bromomethyl)phenol, the presence of two bromine atoms in different chemical environments—one directly attached to the aromatic ring and the other on a methyl substituent—offers distinct sites for chemical modification. The bromo group on the aromatic ring activates the ring towards certain reactions while also being a potential site for cross-coupling reactions. The bromomethyl group, on the other hand, is highly susceptible to nucleophilic substitution reactions. This dual reactivity is a hallmark of such poly-halogenated phenols and is a key aspect of their utility in organic synthesis.
The substitution pattern of this compound can be compared to other halogenated phenols to understand its unique properties. For instance, the presence of a bromine atom ortho to the hydroxyl group can influence the acidity of the phenolic proton and direct further substitutions. scientificupdate.com
Significance as a Synthetic Intermediate in Complex Organic Molecule Construction
The primary significance of this compound in organic chemistry lies in its role as a bifunctional synthetic intermediate. The two bromine atoms can be addressed in a sequential manner, allowing for the controlled and stepwise construction of more complex molecular architectures.
The bromomethyl group is a reactive handle for introducing a variety of functional groups through nucleophilic substitution (SN2) reactions. This allows for the attachment of side chains containing oxygen, nitrogen, or sulfur nucleophiles. The phenolic hydroxyl group can play a role in these reactions by stabilizing transition states through hydrogen bonding.
The bromine atom on the aromatic ring provides a site for transformations such as palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction. researchgate.net This enables the formation of carbon-carbon bonds, a fundamental process in the synthesis of many complex organic molecules. The ability to perform these reactions regioselectively is a significant advantage in multi-step syntheses. researchgate.net
The synthesis of this compound itself would likely proceed from a simpler precursor such as 2-bromo-5-methylphenol (B88109). The transformation of the methyl group to a bromomethyl group can be achieved through radical bromination using reagents like N-bromosuccinimide (NBS). researchgate.net
Interactive Table: Comparison of Related Halogenated Phenols
| Compound Name | Molecular Formula | Key Structural Features | Noted Reactivity/Application |
| 2-bromo-5-methyl-phenol | C7H7BrO | Bromo group and methyl group on phenol ring. chemicalbook.com | A likely precursor for the synthesis of this compound. chemicalbook.com |
| 2-(bromomethyl)phenol | C7H7BrO | Bromomethyl group ortho to the hydroxyl group. alfa-chemistry.com | The bromomethyl group is reactive towards nucleophiles. |
| 2-bromo-4-(bromomethyl)phenol | C7H6Br2O | Isomer with bromo group at position 2 and bromomethyl at position 4. | Dual bromine sites allow for sequential substitution reactions. |
| 2-Bromo-5-(hydroxymethyl)phenol (B1282858) | C7H8BrO | Bromo group and hydroxymethyl group on phenol ring. guidechem.com | An intermediate in pharmaceutical synthesis. guidechem.com |
Overview of Contemporary Research Trajectories and Challenges
Current research involving halogenated phenols and related intermediates is often directed towards the synthesis of biologically active molecules and novel materials. beilstein-journals.orgnih.gov The unique substitution pattern of this compound makes it a potentially valuable building block in these areas. Research trajectories could involve its use in the synthesis of new pharmaceutical scaffolds, where the precise placement of functional groups is critical for biological activity.
A significant challenge in the use of poly-halogenated compounds like this compound is achieving regioselectivity, both in its synthesis and in its subsequent reactions. The synthesis of the precursor, 2-bromo-5-methylphenol, for example, requires controlled conditions to ensure bromination occurs at the desired position on the phenol ring. chemicalbook.com Over-halogenation to produce di- or tri-brominated species is a common side reaction that can reduce the yield of the desired product. beilstein-journals.org
Another challenge lies in the selective reaction of the two different bromine atoms. Developing reaction conditions that allow for the exclusive reaction of the bromomethyl group without affecting the aromatic bromine, or vice versa, is crucial for its effective use as a synthetic intermediate. This requires a careful choice of reagents, catalysts, and reaction parameters. The thermal stability of poly-brominated compounds can also be a concern, as they may decompose at elevated temperatures.
Structure
3D Structure
Properties
Molecular Formula |
C7H6Br2O |
|---|---|
Molecular Weight |
265.93 g/mol |
IUPAC Name |
2-bromo-5-(bromomethyl)phenol |
InChI |
InChI=1S/C7H6Br2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,4H2 |
InChI Key |
KMFVCRSSKMEOND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CBr)O)Br |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for 2 Bromo 5 Bromomethyl Phenol
Direct Bromination Approaches for Bromomethylated Phenolic Compounds
The formation of 2-bromo-5-(bromomethyl)phenol typically proceeds through a sequential bromination strategy, starting from a suitable phenolic precursor such as m-cresol (B1676322) (3-methylphenol). This involves an initial electrophilic aromatic substitution to introduce a bromine atom onto the phenolic ring, followed by a radical substitution to functionalize the methyl group.
Bromination of Substituted Cresols and Related Phenol (B47542) Derivatives
The synthesis of the key intermediate, 2-bromo-5-methylphenol (B88109), is a critical first step. This is generally achieved through the electrophilic bromination of m-cresol.
The hydroxyl (-OH) and methyl (-CH₃) groups of m-cresol are both activating and ortho-, para-directing for electrophilic aromatic substitution. This directing effect makes the synthesis of 2-bromo-5-methylphenol from m-cresol a regioselective process. The positions ortho to the hydroxyl group (2- and 6-positions) and ortho/para to the methyl group (2-, 4-, and 6-positions) are activated. The synergistic activation at the 2- and 6-positions makes them the most probable sites for bromination. stackexchange.com Due to steric hindrance from the methyl group at the 3-position, the 2-position is often favored for monosubstitution.
The synthesis of 2-bromo-5-methylphenol can be accomplished by reacting m-cresol with a brominating agent in a suitable solvent. chemicalbook.comchemicalbook.com Another route involves the diazotization of 6-amino-m-cresol followed by a Sandmeyer-type reaction using copper(I) bromide. chemicalbook.com
Controlling the position of bromination on the aromatic ring is crucial for maximizing the yield of the desired isomer. The hydroxyl group is a more powerful activating group than the methyl group, thus its directing effect is dominant. stackexchange.comsavemyexams.com In electrophilic aromatic substitution of phenols, the reaction is often difficult to stop at monosubstitution, with di- and tri-brominated products forming readily. libretexts.org
To achieve selective monobromination, reaction conditions such as temperature, solvent, and the nature of the brominating agent must be carefully controlled. For instance, carrying out the reaction at lower temperatures can help to minimize over-bromination. google.com The choice of solvent can also influence selectivity; for example, using carbon tetrachloride or ethyl acetate (B1210297) can favor the formation of the para-isomer in some phenolic brominations. google.comgoogle.com In the case of m-cresol, the combined directing effects of the hydroxyl and methyl groups strongly favor substitution at the positions activated by both groups. stackexchange.com
Evaluation of Brominating Agents for Selective Bromomethylation
The second key transformation is the selective bromination of the methyl group of 2-bromo-5-methylphenol to yield this compound. This is a benzylic bromination, which proceeds via a free radical mechanism. wikipedia.orgmasterorganicchemistry.com
N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination. wikipedia.orgmasterorganicchemistry.com It is favored over elemental bromine (Br₂) because Br₂ tends to cause further electrophilic substitution on the electron-rich phenolic ring. masterorganicchemistry.com NBS provides a low, constant concentration of bromine radicals (Br•), which are required for the radical chain reaction, as well as a low concentration of molecular bromine. masterorganicchemistry.com
The reaction, known as the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light. wikipedia.orgmissouri.edu The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a hydrogen atom from the benzylic methyl group to form a stable benzylic radical. This radical then reacts with NBS to form the bromomethyl product and a succinimidyl radical, which continues the chain reaction. masterorganicchemistry.comgla.ac.uk
Table 1: Typical Conditions for Benzylic Bromination using NBS
| Substrate | Reagent | Initiator | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Toluene | NBS | AIBN | CCl₄ | Reflux | Benzyl (B1604629) bromide |
| 2-Methylthiophene | NBS | Benzoyl Peroxide | CCl₄ | Reflux | 2-(Bromomethyl)thiophene |
| 2,6-di-tert-butyl-4-methylphenol | NBS | Not specified | CCl₄ | Reflux | 4-(Bromomethyl)-2,6-di-tert-butylphenol |
This table presents illustrative examples of benzylic bromination reactions using NBS under radical conditions.
Elemental bromine is the classic reagent for electrophilic aromatic bromination. chemicalbook.comchemicalbook.com For the initial bromination of m-cresol to 2-bromo-5-methylphenol, elemental bromine is often used in the presence of a catalyst, such as iron powder. The iron catalyst acts as a Lewis acid, polarizing the Br-Br bond and increasing the electrophilicity of the bromine, facilitating its attack on the aromatic ring. chemicalbook.comchemicalbook.com
The reaction is typically performed at controlled temperatures to ensure selective monobromination. chemicalbook.com However, the high reactivity of phenols towards bromine can lead to the formation of polybrominated byproducts. libretexts.org
Alternative catalytic systems for the bromination of phenols include the use of H₂O₂-HBr systems or copper catalysts. google.comresearchgate.netresearchgate.net For instance, a method for the para-selective bromination of phenols uses a solution of bromine in an ester solvent. google.com Another approach involves oxybromination using oxygen and a bromine source in the presence of a metal catalyst. google.com These methods aim to improve selectivity and use milder conditions.
Table 2: Conditions for Aromatic Bromination of Phenolic Compounds
| Substrate | Brominating Agent | Catalyst/Solvent | Conditions | Major Product | Reference |
|---|---|---|---|---|---|
| m-Cresol | Bromine | Iron powder | Controlled temperature | 2-Bromo-5-methylphenol | chemicalbook.comchemicalbook.com |
| Phenol | Bromine | Ethyl acetate | 0-5 °C | p-Bromophenol | google.com |
| p-Cresol | Bromine Chloride | Carbon tetrachloride | 23-27 °C | 2-Bromo-4-methylphenol | google.com |
| Phenol | HBr/O₂ | Cupric bromide | Not specified | p-Bromophenol | google.com |
This table summarizes various conditions for the electrophilic bromination of phenolic compounds, highlighting the formation of specific isomers.
Impact of Reaction Conditions on Synthetic Efficiency and Selectivity
The choice of solvent is a critical factor that can significantly alter the outcome of bromination reactions. In the synthesis of bromomethylated phenols, solvents can influence reaction rates and selectivity. For instance, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) have been shown to be effective in phase-transfer catalyzed reactions. smolecule.com Chlorinated solvents such as dichloromethane (B109758) (DCM) or carbon tetrachloride (CCl₄) are also commonly used. The use of different solvents can lead to variations in the ortho-to-para ratio of bromination products. rsc.org For example, bromination of phenols with N-bromosuccinimide (NBS) in various solvents demonstrates that the ortho:para ratio is heavily influenced by the solvent medium. rsc.org
A simple and chemoselective method for the direct bromination of (hydroxymethyl)phenols has been described using 2,4,6-trichloro researchgate.nettriazine in N,N-dimethylformamide (DMF) at room temperature, which notably occurs without affecting the phenolic hydroxy group. researchgate.net In some cases, solvent-free conditions, using a catalyst like silica (B1680970) gel supported boric tri-sulfuric anhydride, have been shown to be highly efficient for related reactions. researchgate.net
Table 1: Impact of Solvent on Bromination Reactions
| Solvent | Typical Reagents | Key Observations |
| Dichloromethane (DCM) / Carbon Tetrachloride (CCl₄) | N-Bromosuccinimide (NBS), Br₂ | Commonly used for radical bromination and electrophilic substitution. |
| Acetonitrile | N-Bromosuccinimide (NBS) | Can influence regioselectivity and reaction efficiency. |
| N,N-Dimethylformamide (DMF) | 2,4,6-trichloro researchgate.nettriazine | Allows for chemoselective bromination without affecting the phenol group. researchgate.net |
Temperature is a crucial parameter in controlling the regioselectivity of bromination. Exothermic reactions, if not properly managed, can lead to over-bromination and the formation of multiple byproducts. For many bromination reactions, maintaining a specific temperature range is essential. For instance, in the synthesis of related bromomethylphenols, temperatures are often controlled between 0°C and room temperature to minimize polybromination. One synthetic route for a related compound, 2-bromo-5-methyl-phenol, involves the bromination of m-cresol under controlled temperature conditions to ensure selective bromination. chemicalbook.com Another method involving a diazotization reaction specifies keeping the temperature below 10°C. chemicalbook.com The synthesis of this compound itself can be achieved by reacting 4-bromo-3-hydroxy-benzyl alcohol with phosphorus tribromide in chloroform (B151607) at a temperature of 0 - 20 °C. lookchem.com
Table 2: Temperature Effects on Bromination Selectivity
| Temperature Range | Reaction Type | Outcome |
| 0–25°C | Electrophilic bromination | Minimizes polybromination. |
| Below 10°C | Diazotization reaction | Controlled formation of diazonium salt. chemicalbook.com |
| 60–80°C | Radical bromination (reflux) | Promotes benzylic bromination. |
| 0 - 20 °C | Bromination with PBr₃ | Synthesis of this compound. lookchem.com |
Catalyst loading is a key factor in optimizing the reaction rate and ensuring the economic viability of a synthesis. catalysis.blogcatalysis.blog Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts can be wasteful and may lead to unwanted side reactions. catalysis.blog In the context of preparing brominated phenols, various catalysts are employed. For electrophilic bromination, Lewis acids like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) are common. For radical brominations, an initiator like dibenzoyl peroxide is used. The optimization of catalyst loading, often determined through experimental designs like response surface methodology, is crucial for maximizing yield and efficiency. catalysis.blogresearchgate.net For example, in Suzuki cross-coupling reactions to produce related aryl-thiophenes, the amount of the palladium catalyst is a critical parameter. researchgate.net
Table 3: Catalyst Loading and its Effect on Reaction Optimization
| Catalyst Type | Typical Loading | Impact on Reaction |
| Lewis Acid (e.g., FeBr₃) | Catalytic amounts | Promotes electrophilic aromatic substitution. |
| Radical Initiator (e.g., Dibenzoyl Peroxide) | ~0.1 equiv | Initiates radical chain reaction for benzylic bromination. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2.5 mol% | Facilitates cross-coupling reactions. researchgate.net |
Alternative Synthetic Routes to Bromomethylated Phenols
Beyond direct bromination strategies, alternative synthetic routes offer different approaches to constructing bromomethylated phenols, often providing advantages in terms of regioselectivity and substrate scope.
Functional Group Interconversions Leading to the Bromomethyl Moiety
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.meimperial.ac.uk A common strategy to introduce a bromomethyl group is through the bromination of a corresponding hydroxymethyl group. For instance, 3-hydroxybenzyl alcohol can be converted to 3-(bromomethyl)phenol (B1282558) using phosphorus tribromide (PBr₃). This approach offers high regioselectivity. A preparation for 2-bromo-5-(hydroxymethyl)phenol (B1282858) involves the reduction of a benzoate (B1203000) ester to a benzyl alcohol, which can then be a precursor to the bromomethyl derivative. guidechem.com The conversion of a primary alcohol to a bromomethyl group is a well-established transformation in organic synthesis. ub.edusolubilityofthings.com
Strategies Involving Diazotization and Subsequent Bromination Reactions
Diazotization of an amino group on a phenolic ring, followed by a Sandmeyer-type reaction, provides a powerful method for introducing a bromine atom with high regioselectivity. compoundchem.com A synthetic route to 2-bromo-5-methyl-phenol starts with 6-amino-m-cresol. chemicalbook.com The amino group is converted to a diazonium salt using sodium nitrite (B80452) and hydrobromic acid. chemicalbook.com This intermediate is then treated with copper(I) bromide to yield the desired 2-bromo-5-methyl-phenol. chemicalbook.com This method is particularly useful when direct bromination would lead to a mixture of isomers or is otherwise problematic. Innovations in diazotization chemistry have improved the synthesis of halogenated aromatic compounds. smolecule.com
Ortho-Bromomethylation of Phenols via Hydrogen Bromide and Formaldehyde (B43269)
The direct bromomethylation of phenols using a combination of formaldehyde and hydrogen bromide serves as a method for introducing a bromomethyl group onto the aromatic ring. manac-inc.co.jpscispace.com This reaction, a variation of electrophilic aromatic substitution, can be conveniently performed by using a solution of hydrogen bromide in acetic acid mixed with paraformaldehyde, the solid polymer of formaldehyde. scispace.comsciencemadness.org This approach avoids the need to handle gaseous formaldehyde or hydrogen bromide, which can be inconvenient, especially in large-scale preparations. scispace.comsciencemadness.org
The reaction mechanism proceeds through the generation of a reactive hydroxymethyl cation or a related electrophilic species from formaldehyde and HBr, which then attacks the electron-rich phenol ring. For phenols, the reaction requires careful control as competition exists between bromomethylation on the aromatic ring and reaction at the phenolic hydroxyl group to form a bromomethyl ether (ROCH₂Br). manac-inc.co.jp Phenols activated by strong electron-donating groups are particularly susceptible to reaction at the hydroxyl or thiol group rather than the aromatic ring. manac-inc.co.jp
A general procedure involves adding a commercially available 30 wt% solution of HBr in acetic acid to a mixture of the phenol and paraformaldehyde in glacial acetic acid. scispace.comsciencemadness.org The reaction mixture is typically maintained at a controlled temperature, for instance between 40-50 °C, for a period of hours before being worked up by pouring it into water to precipitate the product. sciencemadness.org The structure and purity of the resulting bromomethylated compounds are typically confirmed using NMR spectroscopy and elemental analysis. sciencemadness.org
Advanced Synthetic Protocols and Yield Enhancement Strategies
Optimizing the synthesis of complex molecules like this compound requires advanced methodologies that go beyond traditional one-factor-at-a-time experimentation. Modern process development leverages statistical tools and real-time analytics to achieve superior control, yield, and purity.
Design-of-Experiments (DoE) is a powerful statistical methodology used to systematically determine the relationship between various factors affecting a process and its outcomes. In the synthesis of bromophenol derivatives, DoE can be implemented to optimize reaction conditions, thereby maximizing product yield and minimizing the formation of impurities. nih.gov Critical process parameters such as temperature, reaction time, and the stoichiometric ratios of reactants and catalysts can be varied simultaneously across a series of planned experiments.
By analyzing the results of these experiments, a mathematical model can be constructed to identify the most significant factors and any interactions between them. This data-driven approach allows for the precise identification of optimal operating conditions. For instance, in a bromomethylation reaction, DoE could be used to find the ideal balance between temperature and reagent concentration to favor the desired this compound isomer over other substitution patterns or by-products.
Table 1: Illustrative Design-of-Experiments (DoE) Matrix for Synthesis Optimization This table is a hypothetical representation of a DoE setup.
| Experimental Run | Temperature (°C) | HBr Molar Ratio | Formaldehyde Molar Ratio | Reaction Time (h) | Yield (%) |
| 1 | 40 | 1.1 | 1.1 | 2 | 65 |
| 2 | 60 | 1.1 | 1.1 | 2 | 72 |
| 3 | 40 | 1.5 | 1.1 | 2 | 68 |
| 4 | 60 | 1.5 | 1.1 | 2 | 75 |
| 5 | 40 | 1.1 | 1.5 | 4 | 78 |
| 6 | 60 | 1.1 | 1.5 | 4 | 85 |
| 7 | 40 | 1.5 | 1.5 | 4 | 82 |
| 8 | 60 | 1.5 | 1.5 | 4 | 91 |
Real-Time Reaction Monitoring Techniques in Multi-Step Syntheses (e.g., HPLC, In-situ IR)
The integration of Process Analytical Technology (PAT) provides real-time insight into the dynamics of a chemical reaction, enabling enhanced understanding and control. nih.govscispace.com In multi-step syntheses, where complex mixtures of intermediates, products, and impurities exist, real-time monitoring is crucial for process optimization and ensuring final product quality. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for monitoring the progress of organic reactions. By extracting small aliquots from the reaction vessel at specific time points, HPLC can be used to separate and quantify the starting materials, intermediates, and the final product. nih.gov Methods such as HPLC coupled with electrochemical detection (HPLC-ECD) or tandem mass spectrometry (HPLC-MS/MS) have been developed for the sensitive analysis of various brominated phenols. nih.govresearchgate.net This allows chemists to track the consumption of reactants and the formation of the desired compound, providing a detailed kinetic profile of the reaction. researchgate.net
Table 2: Hypothetical Real-Time HPLC Monitoring Data This table illustrates how HPLC data might be used to track reaction progress.
| Time (minutes) | Starting Material Peak Area | Product Peak Area | Impurity A Peak Area |
| 0 | 100% | 0% | 0% |
| 30 | 65% | 30% | 5% |
| 60 | 35% | 58% | 7% |
| 90 | 12% | 80% | 8% |
| 120 | <1% | 90% | 9% |
In-situ Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FT-IR) spectroscopy, often using an attenuated total reflection (ATR) immersion probe, allows for the continuous monitoring of a reaction without the need for manual sampling. researchgate.netirdg.org The probe is inserted directly into the reaction mixture, where it records changes in the infrared spectrum in real-time. This technique is particularly useful for tracking the concentration of specific functional groups. For example, in the synthesis of this compound, one could monitor the disappearance of the C-H stretch of a precursor's methyl group and the appearance of the C-Br stretch in the product. This provides immediate feedback on the reaction rate and endpoint, facilitating precise process control. researchgate.netirdg.org
Chemical Reactivity and Transformational Pathways of 2 Bromo 5 Bromomethyl Phenol
Nucleophilic Substitution Reactions at the Bromomethyl Moiety
The bromomethyl group (—CH₂Br) of 2-bromo-5-(bromomethyl)phenol is a primary benzylic halide, making it highly reactive towards nucleophiles. The carbon atom of the bromomethyl group is electrophilic due to the electron-withdrawing nature of the adjacent bromine atom. google.comstackexchange.com This electrophilicity is further enhanced by the resonance stabilization of the transition state and any potential carbocation intermediate by the benzene (B151609) ring. quora.com Consequently, this moiety readily participates in nucleophilic substitution reactions.
Formation of Ethers, Amines, and Thiols through SN2 Pathways
The primary nature of the benzylic carbon in this compound favors a bimolecular nucleophilic substitution (SN2) mechanism. nii.ac.jp This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. pharmaguideline.com This mechanism is typical for unhindered alkyl halides and is influenced by the strength of the nucleophile and the nature of the solvent. bits-pilani.ac.in
The reaction of this compound with various nucleophiles leads to the formation of a diverse range of derivatives:
Ethers: Treatment with alkoxides (RO⁻) or phenoxides (ArO⁻) results in the formation of the corresponding ethers. For instance, reacting this compound with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) would yield 2-bromo-5-(methoxymethyl)phenol. The Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide, is a classic example of this type of transformation. prepchem.comchemguide.co.uk
Amines: A variety of primary and secondary amines can displace the bromide to form the corresponding aminomethylphenols. smolecule.com For example, reaction with ammonia (B1221849) would yield 2-bromo-5-(aminomethyl)phenol, while reaction with a primary amine like ethylamine (B1201723) would result in the formation of a secondary amine. These reactions are often carried out in the presence of a base to neutralize the hydrogen bromide byproduct. masterorganicchemistry.com
Thiols and Thioethers: Sulfur nucleophiles, such as the hydrosulfide (B80085) ion (SH⁻) or thiolates (RS⁻), react readily with the bromomethyl group to form thiols and thioethers, respectively. pharmaguideline.comsmolecule.com The use of thiourea (B124793) followed by hydrolysis is a common method for the synthesis of thiols from alkyl halides. Alternatively, direct reaction with a thiol in the presence of a base can produce a thioether.
Table 1: Representative Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Product Type |
| Alkoxide | Sodium methoxide (NaOCH₃) | Ether |
| Phenoxide | Sodium phenoxide (NaOPh) | Ether |
| Amine | Ammonia (NH₃) | Primary Amine |
| Amine | Ethylamine (CH₃CH₂NH₂) | Secondary Amine |
| Hydrosulfide | Sodium hydrosulfide (NaSH) | Thiol |
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |
Electrophilic Aromatic Substitution (EAS) on the Phenolic Ring
The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the hydroxyl group, but its reactivity and the orientation of incoming electrophiles are also influenced by the bromo and bromomethyl substituents.
Directing Effects of the Phenolic Hydroxyl Group on Aromatic Reactivity
The hydroxyl (—OH) group is a powerful activating group and a strong ortho, para-director in electrophilic aromatic substitution reactions. chemguide.co.uksavemyexams.comchemistrystudent.com The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be donated into the benzene ring through resonance. savemyexams.com This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles. The increased electron density is particularly pronounced at the positions ortho and para to the hydroxyl group, thus directing incoming electrophiles to these positions. bits-pilani.ac.inchemguide.co.uksavemyexams.com
In this compound, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4.
Influence of the Bromomethyl Group as a Deactivating and Meta-Directing Substituent
The bromomethyl group (—CH₂Br) is generally considered to be a deactivating group. This is due to the inductive effect of the electronegative bromine atom, which withdraws electron density from the benzene ring, making it less reactive towards electrophiles. Some sources suggest that due to its electron-withdrawing nature, the bromomethyl group can act as a meta-director.
The bromo substituent (—Br) is also a deactivating group due to its inductive electron withdrawal. quora.com However, it is an ortho, para-director because the lone pairs on the bromine atom can be donated to the ring via resonance, stabilizing the intermediate carbocation (arenium ion) when attack occurs at the ortho and para positions. bits-pilani.ac.inquora.com
In this compound, the directing effects of the three substituents must be considered collectively. The powerful ortho, para-directing effect of the hydroxyl group is expected to be the dominant influence. The bromo group at C2 will direct incoming electrophiles to C4 (para) and C6 (ortho). The hydroxyl group at C1 will direct to C2 (already substituted), C4 (para), and C6 (ortho). The bromomethyl group at C5, if it acts as a meta-director, would direct to C1 (already substituted) and C3. Therefore, the positions most activated for electrophilic attack are C4 and C6, due to the strong directing effect of the hydroxyl group, reinforced by the directing effect of the bromo substituent for the C4 and C6 positions.
Halogenation and Nitration Reactions of the Aromatic Core
The activated nature of the phenolic ring in this compound allows for relatively facile halogenation and nitration reactions.
Halogenation: Bromination of phenols typically occurs readily, often without the need for a Lewis acid catalyst. wikipedia.org For this compound, further bromination would be expected to occur at the positions most activated by the hydroxyl group, namely C4 and C6. The reaction of phenol (B47542) with bromine water often leads to polysubstitution, forming 2,4,6-tribromophenol. chemistrystudent.com A similar high reactivity would be anticipated for this compound, leading to substitution at the available activated positions.
Nitration: The nitration of phenols can also be achieved under milder conditions than those required for benzene. savemyexams.com Reaction with dilute nitric acid can lead to mononitration, while using concentrated nitric acid can result in the formation of polynitro compounds. savemyexams.com For this compound, nitration is expected to occur at the C4 and C6 positions. The exact product distribution would depend on the reaction conditions. For example, nitration of 3-bromophenol (B21344) with a mixture of nitric and sulfuric acid leads to the formation of 2-bromo-5-nitrophenol, where nitration occurs para to the hydroxyl group.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Predicted Major Product(s) |
| Bromination | Br₂ | 4,6-Dibromo-2-bromo-5-(bromomethyl)phenol |
| Nitration | HNO₃/H₂SO₄ | 2-Bromo-5-(bromomethyl)-4-nitrophenol and/or 2-Bromo-5-(bromomethyl)-6-nitrophenol |
Oxidation and Reduction Chemistry
The presence of both a phenolic hydroxyl group and a bromomethyl group on the aromatic ring of this compound allows for a range of oxidative and reductive transformations.
Oxidative Transformations of the Phenolic Hydroxyl Group to Quinones
The electron-donating nature of the hydroxyl group in phenols facilitates their oxidation to quinones. jove.com Phenols can be oxidized to quinones using various oxidizing agents. jove.com The reaction proceeds through the loss of two electrons and two protons. jove.com Specifically, 1,2- and 1,4-benzenediols are oxidized to o- and p-quinones, respectively. jove.com The oxidation of phenols can be achieved using reagents like Fremy's radical, MeReO3, dimethyldioxirane, or benzeneseleninic anhydride, which typically yield p-quinones unless a substituent blocks that position. nih.gov For the regioselective oxidation of phenols to o-quinones, hypervalent iodine(V) reagents like 2-iodoxybenzoic acid (IBX) have been employed successfully. nih.gov
The oxidation of phenolic compounds can also be influenced by the presence of other substituents on the aromatic ring. nih.gov For instance, the reaction of bromine with phenolic compounds can lead to either electrophilic aromatic substitution or oxidation, depending on the relative positions of the hydroxyl groups and the potential for quinone formation. nih.gov Phenols with hydroxyl groups in the ortho or para positions tend to undergo oxidation to form the corresponding quinones. nih.gov In the context of this compound, the phenolic hydroxyl group can be oxidized, though the specific quinone products would depend on the reaction conditions and the oxidizing agent used. The oxidation of various bromophenols with potassium permanganate (B83412) has been shown to produce brominated dimeric products like hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and hydroxylated polybrominated biphenyls (OH-PBBs) through the coupling of bromophenoxyl radicals. acs.org
Table 1: Examples of Oxidizing Agents for Phenol to Quinone Transformation
| Oxidizing Agent | Product Type | Reference |
| Fremy's Radical | p-Quinone | nih.gov |
| 2-Iodoxybenzoic acid (IBX) | o-Quinone | nih.gov |
| Potassium Permanganate | Brominated Dimers | acs.org |
| Bromine | Quinones | nih.gov |
Reductive Cleavage of the Carbon-Bromine Bond in the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group is susceptible to reductive cleavage. This can be achieved through various methods, including electrochemical reduction. The electrochemical reduction of compounds containing a bromomethyl group, such as 4-(bromomethyl)-7-methyl-2H-chromen-2-one, at a glassy carbon cathode leads to the cleavage of the C-Br bond. researchgate.net This process involves a one-electron reduction to form a radical intermediate. researchgate.net This radical can then either abstract a hydrogen atom from the solvent to form the debrominated product or couple with another radical to form a dimer. researchgate.net
Transition Metal-Catalyzed Coupling Reactions Involving Aromatic Halides
Transition metal-catalyzed reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl bromide functionality of this compound makes it a suitable substrate for such transformations. nih.gov
Suzuki-Miyaura Cross-Coupling Reactions for Aryl Derivatization
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. gre.ac.uk This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester. gre.ac.uk
The aryl bromide of this compound can readily participate in Suzuki-Miyaura reactions. For instance, a similar compound, 2-bromo-5-(bromomethyl)thiophene, has been successfully used in palladium-catalyzed Suzuki cross-coupling reactions with various aryl boronic acids to synthesize a series of 2-(bromomethyl)-5-aryl-thiophenes. nih.govresearchgate.netscienceopen.comnih.gov The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄, and a solvent system like 1,4-dioxane/water. nih.govresearchgate.net This demonstrates the feasibility of using the aryl bromide in this compound for aryl derivatization through Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position. The chemoselectivity of these reactions is a key aspect, as the reaction of an aryl halide with an aryl boronic acid is generally preferred over that of a benzyl (B1604629) halide. nih.gov
Table 2: Conditions for Suzuki-Miyaura Coupling of a Brominated Heterocycle nih.govresearchgate.net
| Component | Reagent/Condition |
| Substrate | 2-bromo-5-(bromomethyl)thiophene |
| Coupling Partner | Aryl boronic acid |
| Catalyst | Pd(PPh₃)₄ (2.5 mol%) |
| Base | K₃PO₄ (2 eq) |
| Solvent | 1,4-dioxane/H₂O (4:1) |
| Temperature | 90°C |
| Time | 12 h |
Exploration of Other Organometallic-Mediated Carbon-Carbon and Carbon-Heteroatom Bond Formations
Beyond the Suzuki-Miyaura reaction, the aryl bromide in this compound can participate in a variety of other transition metal-catalyzed coupling reactions to form both carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions have become a cornerstone of modern synthetic chemistry. nih.gov
Palladium-catalyzed reactions, for example, are not limited to C-C bond formation. They can also be used to create C-N, C-O, and C-S bonds. nih.gov The mechanism often involves oxidative addition of the aryl halide to the metal center, followed by reaction with a nucleophile and reductive elimination to form the product. nih.gov For instance, palladium catalysts can facilitate the coupling of aryl bromides with organolithium reagents. rsc.org
Furthermore, other transition metals like copper are also employed in cross-coupling reactions. researchgate.net These reactions can occur between two nucleophiles in what is known as an oxidative coupling. researchgate.net The development of these catalytic processes has been supported by the discovery of new elementary reactions at metal-heteroatom bonds. nih.gov This broadens the scope of potential transformations for this compound, allowing for the introduction of a diverse array of functional groups through the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring.
Derivatization Chemistry and Functionalization of 2 Bromo 5 Bromomethyl Phenol
Strategies for Selective Functionalization of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for modification, often targeted for ether and ester formation. Its acidic proton can be readily removed by a base, forming a phenoxide ion that acts as a potent nucleophile. Selective functionalization requires conditions that favor reaction at the hydroxyl group without engaging the bromomethyl or aryl bromide moieties.
Common strategies include Williamson ether synthesis and esterification. In a typical etherification, the phenol (B47542) is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. For esterification, the phenol can be reacted with an acyl chloride or a carboxylic acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. To prevent side reactions at the highly reactive bromomethyl group, milder conditions and sterically hindered reagents can be employed. Alternatively, a protection strategy can be used where the bromomethyl group is temporarily converted to a less reactive function.
Research on similar hydroxyalkyl phenols has demonstrated that selective protection and derivatization are feasible. For instance, protocols using reagents like t-butyldimethylsilyl chloride can selectively protect phenolic hydroxyl groups, allowing for subsequent reactions at other sites. colab.ws
| Reaction Type | Reagent | Base/Catalyst | Product Class |
|---|---|---|---|
| O-Alkylation (Etherification) | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃) | Aryl Ether |
| O-Alkylation (Etherification) | Benzyl (B1604629) Bromide (BnBr) | Sodium Hydride (NaH) | Aryl Ether |
| O-Acylation (Esterification) | Acetyl Chloride (CH₃COCl) | Pyridine | Aryl Ester |
| O-Acylation (Esterification) | Benzoic Anhydride ((PhCO)₂O) | Triethylamine (Et₃N), DMAP | Aryl Ester |
| O-Silylation (Protection) | t-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Silyl Ether |
Targeted Chemical Modifications of the Bromomethyl Group for Diverse Molecular Architectures
The bromomethyl group is a highly reactive electrophilic site, primed for nucleophilic substitution (S_N2) reactions. This reactivity allows for the introduction of a wide array of functional groups, serving as a cornerstone for building diverse molecular structures. The benzylic nature of the carbon-bromine bond makes it significantly more susceptible to nucleophilic attack than the aryl bromide. This difference in reactivity is the key to selectively modifying the bromomethyl group.
A variety of nucleophiles, including amines, thiols, cyanides, and azides, can be used to displace the bromide ion. These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the S_N2 mechanism. The introduction of these functionalities transforms the precursor into valuable intermediates for pharmaceuticals, materials science, and agrochemicals. For example, reaction with sodium azide (B81097) yields a benzylic azide, which can be further modified via click chemistry or reduced to a primary amine.
| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |
|---|---|---|---|
| Amine | Diethylamine (Et₂NH) | -CH₂-NEt₂ | Benzylamine Derivative |
| Thiolate | Sodium thiophenoxide (PhSNa) | -CH₂-SPh | Thioether (Sulfide) |
| Cyanide | Sodium Cyanide (NaCN) | -CH₂-CN | Arylacetonitrile |
| Azide | Sodium Azide (NaN₃) | -CH₂-N₃ | Benzyl Azide |
| Carboxylate | Sodium Acetate (B1210297) (CH₃COONa) | -CH₂-O-C(O)CH₃ | Benzyl Ester |
| Phosphine | Triphenylphosphine (PPh₃) | -CH₂-P⁺Ph₃ Br⁻ | Phosphonium Salt (Wittig Reagent Precursor) |
Regioselective Functionalizations of the Aromatic Ring System
Functionalization of the aromatic ring of 2-bromo-5-(bromomethyl)phenol primarily involves reactions at the carbon-bromine bond or electrophilic aromatic substitution at one of the vacant ring positions. The aryl bromide is less reactive than the benzylic bromide but is an ideal handle for transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This strategy allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the phenol ring. Similarly, other cross-coupling reactions like Heck, Stille, and Sonogashira can be employed to further diversify the molecular scaffold. rsc.org
Electrophilic aromatic substitution is another pathway, though the regioselectivity is influenced by the three existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. The bromomethyl group is weakly deactivating and ortho-, para-directing. The combined directing effects would favor substitution at C4 and C6 (ortho to the hydroxyl group). Nitration (using HNO₃/H₂SO₄) or further halogenation (using Br₂/FeBr₃) would likely proceed at these positions, with the C4 position potentially being more sterically accessible. vulcanchem.com
| Reaction Type | Reagents | Target Site | Introduced Group |
|---|---|---|---|
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C2 (Aryl-Br) | Phenyl Group |
| Sonogashira Coupling | Trimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N | C2 (Aryl-Br) | Alkynyl Group |
| Nitration | HNO₃, H₂SO₄ | C4 or C6 | Nitro Group (-NO₂) |
| Bromination | Br₂, FeBr₃ | C4 or C6 | Bromo Group (-Br) |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | C4 or C6 | Acetyl Group (-COCH₃) |
Multi-Step Synthesis of Polyfunctionalized Organic Molecules from this compound Precursors
The true synthetic utility of this compound is realized in multi-step pathways where its functional groups are modified sequentially to build complex, polyfunctionalized molecules. libretexts.org By strategically combining the reactions described in the previous sections, chemists can navigate synthetic routes to novel compounds with tailored properties.
A hypothetical, yet plausible, synthetic sequence could involve an initial selective reaction at the most reactive site, followed by modification of the less reactive centers. For instance, a synthetic plan could begin with a nucleophilic substitution on the bromomethyl group, followed by a cross-coupling reaction on the aryl bromide, and concluding with an etherification of the phenolic hydroxyl. The order of these steps is critical and must be planned to avoid incompatible reagents and chemoselectivity issues. Such multi-step syntheses demonstrate the role of this compound as a versatile and valuable building block in modern organic synthesis.
Below is a representative table outlining a possible multi-step synthesis to a hypothetical polyfunctionalized target molecule.
| Step | Reaction Type | Description | Key Reagents |
|---|---|---|---|
| 1 | Nucleophilic Substitution | Displacement of the benzylic bromide with an azide group. | Sodium Azide (NaN₃) in DMF |
| 2 | Suzuki Coupling | Introduction of a 4-methoxyphenyl (B3050149) group at the aryl bromide position. | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃ |
| 3 | O-Alkylation | Etherification of the phenolic hydroxyl group with an ethyl group. | Ethyl Iodide, K₂CO₃ in Acetone |
| 4 | Click Chemistry (CuAAC) | Reaction of the azide with a terminal alkyne to form a triazole ring. | Phenylacetylene, Copper(I) catalyst |
Based on a comprehensive search of available scientific literature and chemical databases, it is not possible to generate an article with the detailed spectroscopic data requested for the specific chemical compound “this compound”.
The search did not yield experimentally determined data for the ¹H NMR, ¹³C NMR, FTIR, GC/MS, and ESI-MS analysis of this particular isomer. While spectral information is available for related compounds and other isomers, such as 2-bromo-4-methylphenol, 2-(bromomethyl)phenol, and 2,6-dibromo-4-(bromomethyl)phenol, using this data would be scientifically inaccurate. The precise arrangement of substituents on the phenol ring is critical and results in unique spectral fingerprints. Extrapolating data from other isomers would lead to incorrect and misleading information.
Therefore, the creation of an article that adheres to the user's strict outline and requirements for detailed, factual research findings for "this compound" cannot be completed at this time.
Advanced Spectroscopic Characterization and Structural Elucidation
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS provides the exact mass of an ion with a high degree of precision, typically to four or more decimal places. This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other potential structures with the same nominal mass.
For 2-bromo-5-(bromomethyl)phenol (C₇H₆Br₂O), the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements (¹H, ¹²C, ¹⁶O, ⁷⁹Br). The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
In a typical HRMS analysis, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) is employed to generate molecular ions with minimal fragmentation. The measured mass-to-charge ratio (m/z) of the molecular ion peak is then compared to the theoretical value. For instance, a study involving the derivatization and analysis of related phenolic compounds utilized LC-MS with an Orbitrap mass analyzer, which demonstrated the capability to achieve mass errors of less than 2 ppm, providing strong evidence for the assigned molecular formula. While specific HRMS data for this compound is not extensively published, the principles of the technique guarantee that an experimental measurement of its exact mass would provide definitive confirmation of its elemental composition.
Interactive Data Table: Theoretical Mass Data for this compound
| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M]⁺ (with 2 x ⁷⁹Br) | C₇H₆⁷⁹Br₂O | 263.8836 |
| [M+H]⁺ (with 2 x ⁷⁹Br) | C₇H₇⁷⁹Br₂O | 264.8914 |
| [M+Na]⁺ (with 2 x ⁷⁹Br) | C₇H₆⁷⁹Br₂NaO | 286.8733 |
X-ray Crystallography for Solid-State Structural Determination and Conformation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation, along with detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the atoms can be determined. For a molecule like this compound, a crystallographic analysis would reveal:
The planarity of the benzene (B151609) ring.
The precise bond lengths and angles of the C-Br, C-O, and C-C bonds.
The conformation of the bromomethyl group relative to the phenolic ring, including the C-C-Br bond angle and the torsion angle describing its rotation.
Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potential halogen bonding involving the bromine atoms, which dictate the crystal packing.
While specific crystallographic data for this compound has not been reported in publicly accessible databases, studies on closely related brominated compounds frequently employ this technique to resolve structural ambiguities. For example, X-ray diffraction analysis of a thiophene (B33073) analog, 2-bromo-5-(bromomethyl)thiophene, was used to confirm its structure as part of a larger synthetic study. Similarly, the crystal structures of various bromomethyl-substituted benzenes have been determined, revealing that molecular packing is often governed by C-H···Br and Br···Br interactions. A hypothetical crystal structure analysis for this compound would provide invaluable, unambiguous data on its solid-state architecture.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Example Value | Significance |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |
| a, b, c (Å) | 10.5, 8.2, 12.1 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| Z | 4 | Number of molecules per unit cell. |
Spectrophotometric Methods for Quantitative Analysis in Research Contexts
UV-Visible spectrophotometry is a widely used, accessible, and often cost-effective technique for the quantitative analysis of compounds that contain chromophores (light-absorbing groups). Phenolic compounds, due to the π-electron system of the aromatic ring, exhibit characteristic absorption in the UV region of the electromagnetic spectrum.
A quantitative spectrophotometric method for this compound would involve determining its wavelength of maximum absorbance (λmax) in a suitable solvent. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. This relationship forms the basis for quantification.
The development of a spectrophotometric method would typically involve:
Spectrum Scan: Recording the UV-Vis spectrum of a dilute solution of this compound to identify the λmax. The phenolic ring itself typically shows absorption bands around 270-280 nm.
Calibration Curve: Preparing a series of standard solutions of known concentrations and measuring their absorbance at the λmax. A plot of absorbance versus concentration should yield a linear relationship, from which the concentration of an unknown sample can be determined.
Method Validation: Assessing the method's linearity, accuracy, precision, and limits of detection and quantification to ensure its reliability for research purposes.
While many general methods exist for the quantification of total phenolic content, such as the Folin-Ciocalteu assay, these are non-specific. A specific method for this compound would be advantageous for reaction monitoring, purity assessment, and stability studies where it is the primary analyte of interest. In some cases, derivatization with a chromogenic reagent is used to shift the absorbance to the visible region and enhance sensitivity, a technique applied to other complex phenolic compounds.
Interactive Data Table: Typical Parameters for a UV-Vis Spectrophotometric Method
| Parameter | Description | Typical Value/Range for Phenols |
| Solvent | The medium in which the compound is dissolved. | Ethanol, Methanol (B129727), Acetonitrile (B52724) |
| λmax | Wavelength of maximum absorbance. | ~270 - 285 nm |
| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λmax. | 1,000 - 10,000 L·mol⁻¹·cm⁻¹ |
| Linear Range | The concentration range over which Beer's Law is obeyed. | Dependent on ε and instrument |
| Correlation Coefficient (R²) | A measure of the linearity of the calibration curve. | > 0.99 |
Theoretical and Computational Studies on 2 Bromo 5 Bromomethyl Phenol and Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 2-bromo-5-(bromomethyl)phenol.
Geometry Optimization and Conformational Analysis
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.
Table 1: Representative Calculated Geometrical Parameters for Phenol (B47542) Analogues from DFT Studies
| Parameter | p-bromophenol (B3LYP/6-311G(d,p)) imist.ma | 2,6-dichloro-4-fluorophenol (DFT/B3LYP/6-311++G(d,p)) semanticscholar.orgresearchgate.netkarazin.ua |
| C-O Bond Length (Å) | - | 1.353 |
| O-H Bond Length (Å) | - | 0.966 |
| C-Br Bond Length (Å) | - | - |
| C-C Bond Lengths (Å) | 1.388 - 1.395 | 1.381 - 1.400 |
| C-O-H Bond Angle (°) | - | 109.1 |
| C-C-C Bond Angles (°) | 118.8 - 120.7 | 117.8 - 121.7 |
Note: This table presents data for analogous compounds to illustrate the type of information obtained from DFT calculations. The values for this compound would be expected to be in a similar range, with variations due to the specific substitution pattern.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. youtube.com
For this compound, the HOMO is expected to be localized primarily on the phenol ring and the oxygen atom, which are the most electron-rich parts of the molecule. The LUMO is likely to be distributed over the aromatic ring and the bromomethyl group, indicating that these are the sites susceptible to nucleophilic attack. The presence of two bromine atoms, which are electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO compared to phenol itself.
From the HOMO and LUMO energies, several reactivity descriptors can be calculated:
Ionization Potential (I): I ≈ -E_HOMO
Electron Affinity (A): A ≈ -E_LUMO
Electronegativity (χ): χ = (I + A) / 2
Chemical Hardness (η): η = (I - A) / 2
Chemical Softness (S): S = 1 / (2η)
Electrophilicity Index (ω): ω = χ² / (2η)
These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher electrophilicity index indicates a stronger electrophile.
Table 2: Representative Calculated FMO Energies and Reactivity Descriptors for Phenol Analogues
| Compound | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) |
| p-bromophenol imist.ma | -8.761 | -3.889 | 4.872 | 6.325 | 2.436 |
| p-chlorophenol imist.ma | -8.843 | -3.987 | 4.856 | 6.415 | 2.428 |
| p-fluorophenol imist.ma | -8.821 | -3.948 | 4.873 | 6.385 | 2.437 |
Note: This table provides data for para-halophenols to illustrate the typical values of FMO energies and reactivity descriptors. The values for this compound would be influenced by the presence of two bromine atoms and their specific positions.
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide information about static molecular structures, Molecular Dynamics (MD) simulations can explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change.
For this compound, MD simulations can be used to:
Explore the conformational space: By simulating the molecule's movement over a period of time, MD can identify the different accessible conformations and the transitions between them. This is particularly useful for understanding the flexibility of the bromomethyl side chain.
Study solvation effects: MD simulations can explicitly include solvent molecules (e.g., water, ethanol), allowing for the study of how the solvent influences the conformation and dynamics of this compound. This is crucial for understanding its behavior in solution.
Investigate intermolecular interactions: In simulations with multiple solute molecules, MD can provide insights into how these molecules interact with each other, for example, through hydrogen bonding or halogen bonding.
Studies on similar molecules, such as phenolic resins and substituted N-phenylthiourea derivatives, have utilized MD simulations to understand their structural and dynamic properties. nih.govnih.govresearchgate.net These studies demonstrate the power of MD in elucidating complex molecular behaviors that are not apparent from static calculations.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
In the solid state, the properties of a molecular crystal are determined by the way the molecules are packed and the intermolecular interactions between them. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. researchgate.net
For this compound, a Hirshfeld surface analysis would be expected to reveal the following key interactions:
Hydrogen Bonds: The hydroxyl group can act as a hydrogen bond donor (O-H···O) and acceptor (O···H-O), leading to the formation of chains or more complex networks in the crystal.
Halogen Bonds: The bromine atoms can act as halogen bond donors, interacting with nucleophilic atoms like oxygen.
Br···H and H···H contacts: These are typically the most abundant contacts, reflecting the prevalence of these atoms on the molecular surface.
C-H···π interactions: The hydrogen atoms of the bromomethyl group or the aromatic ring can interact with the π-system of a neighboring molecule.
Studies on other brominated organic compounds have provided quantitative data on the percentage contributions of these interactions. nih.govresearchgate.net
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Brominated Organic Compounds
| Interaction | (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene (%) nih.gov | 2-bromoethylammonium bromide (%) researchgate.net |
| Br···H/H···Br | 20.9 | 62.6 |
| H···H | 11.7 | - |
| C···H/H···C | 15.2 | - |
| O···H/H···O | 12.6 | - |
| Br···Br | 6.7 | - |
Note: This table shows data from different brominated compounds to illustrate the typical contributions of various intermolecular contacts. The specific percentages for this compound will depend on its unique crystal packing.
Computational Predictions of Reaction Pathways and Energetics
Computational chemistry can also be used to predict the outcome of chemical reactions by calculating the energies of reactants, products, and transition states. This allows for the determination of reaction barriers (activation energies) and reaction enthalpies, providing insights into the feasibility and selectivity of a reaction.
For this compound, computational methods can be applied to predict its reactivity in various chemical transformations. A key area of interest is electrophilic aromatic substitution, which could occur if the compound is subjected to further reaction. The existing substituents (two bromine atoms, a hydroxyl group, and a bromomethyl group) will direct incoming electrophiles to specific positions on the aromatic ring.
Computational models can predict the regioselectivity of such reactions by calculating the stability of the intermediate carbocations (sigma complexes) formed upon electrophilic attack at each possible position. The position that leads to the most stable intermediate is generally the preferred site of reaction. Machine learning models are also being developed to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.org
Furthermore, the reactivity of the bromomethyl group, for instance in nucleophilic substitution reactions, can be computationally investigated. By modeling the reaction pathway with a nucleophile, the activation energy can be calculated, providing a measure of the reaction rate. DFT calculations have been successfully used to study the mechanism of bromination reactions and predict their energetics. researchgate.net
Applications of 2 Bromo 5 Bromomethyl Phenol in Specialized Organic Synthesis
Role as a Key Building Block in Multi-Step Organic Synthesis
2-Bromo-5-(bromomethyl)phenol serves as a fundamental building block in multi-step synthetic pathways due to the differential reactivity of its functional groups. The bromomethyl group (-CH2Br) is highly susceptible to nucleophilic substitution, while the aromatic bromine can participate in metal-catalyzed cross-coupling reactions. The phenolic hydroxyl group can be converted into an ether or ester, or it can direct electrophilic aromatic substitution. This orthogonality allows for sequential and controlled modifications of the molecule.
The reactivity of the bromomethyl group is characteristic of benzylic halides, making it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the aromatic bromide provides a handle for reactions like the Suzuki or Heck couplings, which are powerful methods for creating C-C bonds. nbinno.com This dual functionality allows chemists to introduce diverse substituents at different stages of a synthesis, facilitating the assembly of complex target molecules.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Transformation |
|---|---|---|
| Benzylic Bromide (-CH₂Br) | Nucleophilic Substitution (Sₙ2) | Alkylation of amines, thiols, phenols; Formation of ethers, esters, and nitriles. |
| Aromatic Bromide (-Br) | Palladium-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions for C-C and C-N bond formation. |
| Phenolic Hydroxyl (-OH) | Etherification / Esterification | Formation of aryl ethers and esters; O-alkylation. |
| Phenolic Hydroxyl (-OH) | Electrophilic Aromatic Substitution | Directs ortho- and para- substitution on the aromatic ring. |
Preparation of Complex Aromatic and Heterocyclic Systems
The structure of this compound is well-suited for the synthesis of intricate aromatic and heterocyclic compounds. Fused ring systems are common motifs in pharmaceuticals and natural products, and this building block offers multiple strategies for their construction. ijnrd.orgairo.co.in
One primary application is in palladium-catalyzed cross-coupling reactions. The aromatic bromine atom can be coupled with a variety of organoboron compounds (in Suzuki reactions), alkenes (in Heck reactions), or terminal alkynes (in Sonogashira reactions). wikipedia.org For instance, a Suzuki-Miyaura coupling reaction between the aromatic bromide of this compound and a suitable boronic acid could yield a substituted biphenyl (B1667301) system. acs.orgscielo.br This approach is widely used for creating biaryl structures. mdpi.com
Furthermore, the two electrophilic carbon centers (the aromatic carbon bonded to bromine and the benzylic carbon) and the nucleophilic phenolic oxygen can be exploited in intramolecular cyclization reactions to form oxygen-containing heterocyles. Following an initial intermolecular reaction, for example at the bromomethyl position, a subsequent intramolecular reaction involving the phenol (B47542) or the aromatic bromide can lead to the formation of fused ring systems such as benzofurans or other benzannelated heterocycles. researchgate.net
Utilization in the Synthesis of Specialty Organic Chemicals
The synthesis of specialty organic chemicals, which are compounds produced for specific applications, often requires versatile intermediates like this compound. Its trifunctional nature allows it to be a precursor to a wide range of derivatives, including certain disinfectants, brominated flame retardants, and precursors to active pharmaceutical ingredients. nbinno.com For example, the phenolic hydroxyl group is a known feature in compounds with antiseptic properties.
The compound can be used to synthesize more complex brominated phenols, which are analogues of compounds found in marine organisms and can possess interesting biological activities. researchgate.net By selectively reacting the bromomethyl group, the core phenolic structure can be incorporated into larger molecules, tailoring their physical and chemical properties for specific needs. For instance, reaction with a long-chain alcohol at the bromomethyl position would yield a molecule with both aromatic and aliphatic character, potentially useful as a surfactant or additive.
Precursor for Advanced Materials and Polymer Intermediates
This compound is a potential monomer or intermediate for the synthesis of advanced materials and polymers. Phenolic compounds are foundational to the production of phenolic resins, and the additional reactive sites on this molecule offer opportunities for creating novel polymer architectures. sci-hub.box
The phenolic hydroxyl group can participate in condensation polymerization, similar to traditional phenol-formaldehyde resins. Concurrently, the bromomethyl group provides a site for other polymerization mechanisms, such as atom transfer radical polymerization (ATRP), or for post-polymerization modification. For example, a related compound, 2,6-dibromo-4-(bromomethyl)phenol, has been polymerized under basic conditions to yield a linear phenolic polymer through an aromatic electrophilic substitution reaction. acs.org This suggests that this compound could be used to create polymers with controlled structures, such as linear polymers or cross-linked networks. Phenolic esters derived from similar brominated compounds have been shown to be effective initiators for ATRP, a technique used to produce well-defined polymers. acs.org
Table 2: Potential Polymerization Roles of this compound
| Reactive Site | Polymerization Role | Resulting Polymer Feature |
|---|---|---|
| Phenolic -OH & Ring | Monomer in Condensation Polymerization | Forms phenolic resin backbone. |
| Bromomethyl (-CH₂Br) | Initiator site for ATRP | Allows for grafting of polymer chains. |
| Bromomethyl (-CH₂Br) | Site for Polycondensation | Can react with nucleophiles to form polyethers or polyesters. |
| Aromatic -Br | Post-polymerization modification | Can be functionalized after polymer formation via cross-coupling. |
Reagents in Derivatization for Advanced Analytical Methodologies
In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar analytes to increase their volatility and improve chromatographic performance. jfda-online.com Phenolic compounds are frequently targeted for derivatization because the polar hydroxyl group can cause poor peak shape and adsorption in the GC system. nih.gov
While this compound itself would require derivatization for GC analysis, its reactive bromomethyl group makes it a potential derivatizing agent for other molecules. It can be used to "tag" nucleophilic analytes (e.g., carboxylic acids, thiols) with a bromophenol moiety. This tagging can enhance detectability, especially for electron capture detection (ECD), due to the presence of the bromine atoms.
Conversely, the phenolic hydroxyl group of the compound itself is a target for derivatization. Standard methods for derivatizing phenols include silylation (e.g., with BSTFA), acetylation, or alkylation to convert the polar -OH group into a less polar ether or ester. nih.govgcms.cz The choice of reagent would need to account for the presence of the reactive bromomethyl group to avoid unwanted side reactions.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-bromo-5-(bromomethyl)phenol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via regioselective Suzuki-Miyaura cross-coupling using brominated precursors. For example, analogous methods involve coupling aryl boronic acids with bromomethyl-substituted heterocycles (e.g., thiophenes) under palladium catalysis . Adjusting solvent polarity (e.g., THF vs. DMF) and temperature (60–100°C) significantly impacts regioselectivity and yield. Bromination of phenol derivatives using photochemical methods (UV light with NBS in dichloromethane) is another approach, as demonstrated in bromophenol synthesis .
Q. How can researchers characterize the purity and structure of this compound?
- Methodology :
- GC-MS : Quantify brominated byproducts using gas chromatography-mass spectrometry with internal standards (e.g., 2-hydroxy-5-chlorobiphenyl) .
- NMR : Analyze H and C spectra to confirm substitution patterns (e.g., bromine at C2 and bromomethyl at C5).
- HRMS : Validate molecular weight (CHBrO, exact mass 263.88) and isotopic patterns.
Q. What are the key reactivity trends of the bromomethyl group in this compound?
- Methodology : The bromomethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) or elimination under basic conditions. Comparative studies with analogs (e.g., 2-bromo-5-(bromomethyl)thiazole ) suggest steric hindrance from adjacent bromine may slow reactivity. Kinetic experiments in polar aprotic solvents (e.g., DMSO) can quantify substitution rates.
Advanced Research Questions
Q. How does the bromine substituent influence regioselectivity in cross-coupling reactions?
- Methodology : Computational DFT studies can map electronic effects (e.g., bromine’s electron-withdrawing nature) on Pd-catalyzed coupling sites. Experimentally, compare coupling outcomes with non-brominated analogs (e.g., 5-(trifluoromethyl)pyridines ) to isolate steric vs. electronic contributions. Regioselectivity in Suzuki reactions is highly dependent on the steric bulk of boronic acids .
Q. What stability challenges arise during storage and handling of this compound?
- Methodology :
- Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (likely >150°C due to bromine’s lability).
- Light Sensitivity : Store in amber vials under inert atmosphere (N or Ar) at 2–8°C, as brominated compounds degrade under UV exposure .
- Hydrolytic Stability : Monitor hydrolysis in aqueous buffers (pH 4–10) via HPLC to assess bromide release.
Q. How can researchers resolve contradictions in reported spectroscopic data for brominated phenols?
- Methodology :
- Multi-Technique Validation : Cross-validate NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian).
- Isotopic Labeling : Use Br-enriched samples to clarify splitting patterns in mass spectra.
- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction, as seen in related bromophenol derivatives .
Q. What biological activity screening strategies are suitable for this compound?
- Methodology :
- Antimicrobial Assays : Test against Gram-positive/negative bacteria (MIC via broth dilution) given structural similarities to nitrofurans .
- Enzyme Inhibition : Screen for tyrosinase or kinase inhibition using fluorometric assays, leveraging the phenol moiety’s chelation potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
